molecular formula C4F7O2- B1228378 2,2,3,3,4,4,4-Heptafluorobutanoate

2,2,3,3,4,4,4-Heptafluorobutanoate

Cat. No.: B1228378
M. Wt: 213.03 g/mol
InChI Key: YPJUNDFVDDCYIH-UHFFFAOYSA-M
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Description

2,2,3,3,4,4,4-Heptafluorobutanoate is a fluorinated carboxylic acid derivative characterized by seven fluorine atoms attached to a four-carbon chain. This compound and its esters are notable for their extreme hydrophobicity, thermal stability, and chemical inertness, making them valuable in advanced material science, electronics, and specialty chemical synthesis . The parent compound, 2,2,3,3,4,4,4-heptafluorobutanoyl fluoride (CAS 335-42-2), serves as a reactive intermediate for synthesizing esters, amides, and other derivatives. Its molecular formula is C₄F₈O, with a molecular weight of 216.03 g/mol and a boiling point of 7–7.5°C at 741 Torr .

Properties

Molecular Formula

C4F7O2-

Molecular Weight

213.03 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)/p-1

InChI Key

YPJUNDFVDDCYIH-UHFFFAOYSA-M

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-]

Synonyms

heptafluorobutyric acid
perfluorobutanoic acid
perfluorobutyrate
perfluorobutyric acid
perfluorobutyric acid, potassium salt
perfluorobutyric acid, silver (1+) salt
perfluorobutyric acid, sodium salt

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Derivatization Agent for Mass Spectrometry

One of the primary applications of 2,2,3,3,4,4,4-heptafluorobutanoate is as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). It enhances the volatility and detectability of various compounds:

  • Synthetic Peptides : Used to analyze stereoisomer content in synthetic peptides. The derivatization process improves the separation and identification of amino acids and other biologically active compounds .
  • Case Study : A study demonstrated that using heptafluorobutanoate in GC-MS significantly increased the sensitivity and resolution of peptide analysis compared to non-derivatized methods. This is crucial for applications in proteomics where precise quantification of peptide mixtures is needed.

Environmental Science

Monitoring Perfluorinated Compounds

As part of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental impact and persistence. Research indicates that its derivatives can be tracked in environmental samples to assess pollution levels:

  • Health Impact Studies : Toxicological reviews have linked PFAS exposure to various health issues such as liver hypertrophy and thyroid dysfunction. These findings underline the importance of monitoring heptafluorobutanoate levels in environmental samples .

Material Science

Hydrogels and Biocompatibility

In materials science, this compound is being explored for its potential in developing advanced hydrogels:

  • Biocompatibility : Its chemical properties allow for the creation of hydrogels that are biocompatible and can be used in drug delivery systems. The hydrogels can encapsulate therapeutic agents and release them in a controlled manner .
  • Case Study : Research has shown that hydrogels incorporating heptafluorobutanoate can mimic extracellular matrices (ECMs), promoting cell growth and viability while minimizing adverse effects during therapeutic applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Analytical ChemistryDerivatization for GC-MSImproved sensitivity and resolution
Environmental ScienceMonitoring PFAS levelsAssessing pollution and health risks
Material ScienceDevelopment of biocompatible hydrogelsEnhanced drug delivery capabilities

Comparison with Similar Compounds

Key Observations :

  • The hexadecyl ester exhibits significantly lower solubility in water compared to methyl and ethyl esters due to its long alkyl chain .
  • Heptafluorobutanoyl fluoride is highly reactive, with a low boiling point, making it suitable for gas-phase reactions .

Methyl Heptafluorobutanoate

  • Primary Use : Intermediate in organic synthesis, particularly for introducing fluorinated groups into target molecules .
  • Safety : Irritant (R36/37/38), requiring handling in well-ventilated areas .

Ethyl Heptafluorobutyrate

  • Applications : Used in coatings and surfactants due to its balance of hydrophobicity and moderate volatility .
  • Safety : Requires precautions against flammability (S16: "Keep away from ignition sources") .

Hexadecyl Heptafluorobutanoate

  • Applications: Potential use in lubricants and hydrophobic coatings due to its high molecular weight and insolubility .

Heptafluorobutanoyl Fluoride

  • Applications : Key precursor for synthesizing esters and amides; used in fluoropolymer production .

Performance in Electronics and Materials Science

Fluorinated derivatives, such as NDI-C4F (a heptafluorobutyl-substituted naphthalene diimide), demonstrate enhanced electron transport properties in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The fluorine atoms improve operational stability by resisting moisture and thermal degradation . In contrast, non-fluorinated analogs lack comparable environmental resilience.

Research Findings and Trends

Recent studies highlight the use of heptafluorobutanoate derivatives in:

  • Electron Transport Materials (ETMs): NDI-C4F achieves 18.5% efficiency in PSCs, outperforming non-fluorinated ETMs .
  • Pharmaceutical Intermediates : Hexadecyl esters are explored for drug delivery systems due to their lipid-like solubility .
  • Green Chemistry : Efforts to replace long-chain PFAS with C4 derivatives (e.g., ethyl heptafluorobutyrate) are ongoing .

Preparation Methods

Direct Fluorination of Cyclic Carbonates

A patent by describes the preparation of perfluorinated functional compounds via direct fluorination of cyclic or acyclic carbonates. This method involves reacting hydrocarbon carbonates with fluorine gas (F₂) diluted in an inert carrier gas (e.g., nitrogen or argon) at controlled temperatures (-20°C to 100°C). For example, diisopropyl carbonate undergoes fluorination in a Monel reactor with Freon™ 113 as a solvent, yielding perfluorinated intermediates.

The fluorination mechanism proceeds via radical substitution, where fluorine replaces hydrogen atoms in the carbonate backbone. Key parameters include:

  • Molar ratio : 1.0–2.0 moles F₂ per replaceable hydrogen atom.

  • Temperature : Optimal range of 0°C–50°C to balance reactivity and side reactions.

  • Scavengers : Sodium fluoride (NaF) to trap byproduct hydrogen fluoride (HF).

Esterification of Heptafluorobutyric Acid

Acid-Catalyzed Esterification

Heptafluorobutyric acid (CF₃CF₂CF₂COOH) serves as a logical precursor for synthesizing its esters. Conventional esterification involves refluxing the acid with an alcohol (e.g., isopropanol) in the presence of a Brønsted acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution:

CF₃CF₂CF₂COOH + ROHH⁺CF₃CF₂CF₂COOR + H₂O\text{CF₃CF₂CF₂COOH + ROH} \xrightarrow{\text{H⁺}} \text{CF₃CF₂CF₂COOR + H₂O}

This method is widely used for preparing fluorinated esters but requires careful removal of water to drive equilibrium toward the product.

Transesterification Reactions

Transesterification offers an alternative route, particularly for thermally sensitive substrates. For example, methyl heptafluorobutyrate reacts with isopropyl alcohol under basic conditions (e.g., sodium methoxide) to yield the isopropyl ester:

CF₃CF₂CF₂COOCH₃ + iPrOHNaOMeCF₃CF₂CF₂COOiPr + CH₃OH\text{CF₃CF₂CF₂COOCH₃ + iPrOH} \xrightarrow{\text{NaOMe}} \text{CF₃CF₂CF₂COOiPr + CH₃OH}

This method avoids direct handling of gaseous fluorine and leverages milder conditions.

Catalytic Hydrogenation of Fluorinated Ketones

Ru-Catalyzed Hydrogenation

A synthesis route for 2,2,3,3,4,4,4-heptafluoro-1-butanol (CAS 375-01-9) involves hydrogenating isopropyl heptafluorobutanoate using a ruthenium catalyst (RuCl₂(DPPEA)(±DAIPEN)) and sodium methoxide in isopropyl alcohol at 80°C under 0.1–2.0 MPa pressure. While this process targets the alcohol, modifying reaction conditions (e.g., omitting hydrogenation) could preserve the ester functionality.

Key steps :

  • Charge autoclave with isopropyl heptafluorobutanoate, isopropanol, catalyst, and base.

  • Purge with nitrogen, pressurize with hydrogen, and react for 30 hours.

  • Distill to isolate the product.

Comparative Analysis of Methods

Method Advantages Limitations
Direct FluorinationHigh yield of perfluorinated productsRequires hazardous F₂ gas and specialized equipment
Acid-Catalyzed EsterificationSimple, scalableEquilibrium-driven, requires excess alcohol
TransesterificationMild conditions, avoids F₂Limited to available ester precursors
Catalytic HydrogenationSelective for alcohol productsNot directly applicable to ester synthesis

Q & A

Q. What are the common synthetic routes for preparing 2,2,3,3,4,4,4-heptafluorobutanoate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The esterification of heptafluorobutyric acid with alcohols (e.g., methanol, ethanol) using acid chlorides or coupling agents like DCC is a standard approach. For example, methyl heptafluorobutanoate (CAS 356-24-1) is synthesized via methanol reacting with heptafluorobutyryl chloride under reflux with azeotropic removal of HCl . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst selection. Purity is typically verified by GC-MS (>98%) and moisture content (<0.5%) .

Q. How can researchers characterize the molecular structure of this compound derivatives experimentally?

  • Methodological Answer : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to resolve fluorinated regions and confirm substitution patterns. For example, the ethyl ester (CAS 356-27-4) shows distinct 19F^{19}\text{F} signals at δ -80 to -124 ppm for CF3_3 and CF2_2 groups . X-ray crystallography is critical for resolving steric effects in derivatives like dibutyl(heptafluorobutanoyloxy)stannyl heptafluorobutanoate, where fluorine atoms occupy axial positions to minimize steric hindrance .

Q. What purification techniques are effective for isolating heptafluorobutanoate esters?

  • Methodological Answer : Fractional distillation under reduced pressure (e.g., boiling point of methyl ester: ~114°C) is effective for bulk separation . For lab-scale purification, silica gel chromatography with hexane/ethyl acetate (9:1) resolves esters from byproducts. Analytical HPLC with a C18 column and acetonitrile/water gradient ensures high purity (>99%) .

Advanced Research Questions

Q. How do steric and electronic effects of heptafluorobutanoate groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the CF3_3 group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution. Steric hindrance from multiple fluorine atoms slows reactions in bulky substrates (e.g., stannyl derivatives require elevated temperatures for transesterification) . Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity in reactions like cross-metathesis with acrylates .

Q. What strategies resolve contradictions in reported toxicity data for heptafluorobutanoate derivatives?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., conflicting LD50_{50} values) often stem from impurities or analytical method variations. Standardize assays using OECD guidelines:
  • In vitro : Use HepG2 cells to assess cytotoxicity (IC50_{50}) with LC-MS quantification of metabolites.
  • In vivo : Conduct acute oral toxicity studies in rodents, comparing batches synthesized via divergent routes (e.g., acid chloride vs. enzymatic esterification) .

Q. How can heptafluorobutanoate-based ligands improve metal coordination complexes for catalytic applications?

  • Methodological Answer : The strong electron-withdrawing effect stabilizes low-oxidation-state metals. For example, rhodium complexes with heptafluorobutanoate ligands exhibit enhanced activity in hydrogenation reactions. Synthesize [Rh2_2(μ-O2_2CCF2_2CF2_2CF3_3)4_4] via refluxing RhCl3_3 with silver heptafluorobutanoate, and characterize using cyclic voltammetry to confirm redox stability .

Q. What computational tools predict the bioactivity of heptafluorobutanoate-derived pharmaceuticals?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like cyclooxygenase-2 (COX-2). For example, N-(4-fluorophenyl)heptafluorobutanamide (CAS 550301-92-3) shows high binding affinity (-9.2 kcal/mol) due to fluorine-mediated hydrophobic interactions . Validate predictions with SPR binding assays and in vivo anti-inflammatory studies .

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